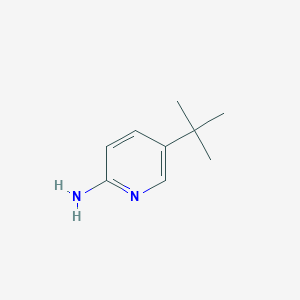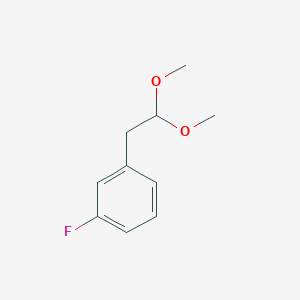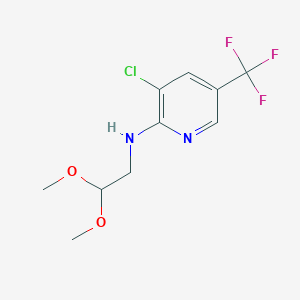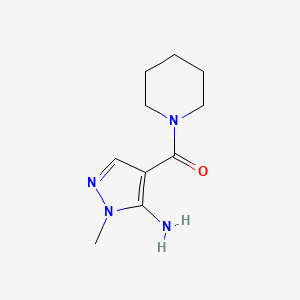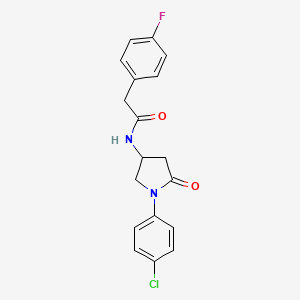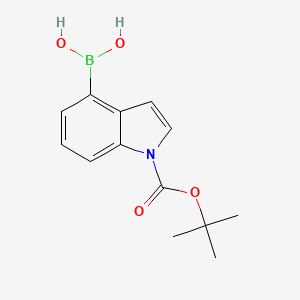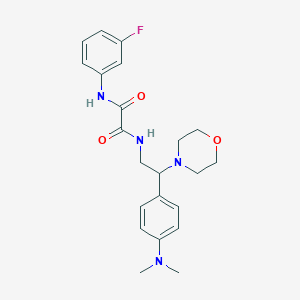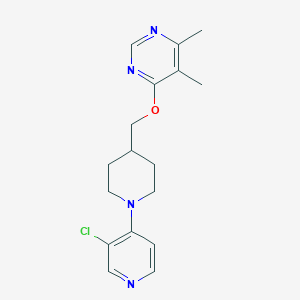
4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology. This compound is commonly referred to as a pyrimidine-based kinase inhibitor, which means it has the ability to block the activity of specific enzymes known as kinases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is involved in the synthesis of novel heterocyclic compounds due to its unique structure. For instance, it has been utilized in the preparation of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives. These compounds have shown potential as anti-inflammatory and analgesic agents. Their synthesis involves complex reactions with visnagenone or khellinone derivatives, leading to products with significant COX-1/COX-2 inhibition and analgesic activities (Abu‐Hashem et al., 2020).
Molecular Recognition and Crystallography
The compound's pyrimidine core is crucial in molecular recognition processes, especially in pharmaceuticals targeting DNA interactions. Studies involving the crystallization of similar pyrimidine derivatives have revealed insights into the hydrogen bonding critical for drug action. Such research contributes to the understanding of how modifications in the pyrimidine structure influence molecular recognition and binding, which is essential for designing more effective drugs (Rajam et al., 2017).
Antimicrobial Activity
Pyrimidine derivatives, including structures similar to 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine, have been explored for their antimicrobial properties. Research in this area aims to develop new antibacterial and antifungal agents by synthesizing and testing various pyrimidine-based compounds for their efficacy against a range of pathogens. Such studies are vital for discovering new drugs to combat resistant microbial strains (Al-Masoudi et al., 2015).
Corrosion Inhibition
The application of pyrimidine derivatives in corrosion inhibition has been investigated, particularly in the protection of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors of these compounds on metal surfaces. This research provides valuable insights into developing more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Antifungal Effects
Studies have also explored the antifungal effects of pyrimidine derivatives, including those with structures akin to 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine. These compounds have shown effectiveness against various fungi, indicating their potential as antifungal agents. Such research is crucial for developing new treatments for fungal infections (Jafar et al., 2017).
Propriétés
IUPAC Name |
4-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-13(2)20-11-21-17(12)23-10-14-4-7-22(8-5-14)16-3-6-19-9-15(16)18/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFGMHAVFBTYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

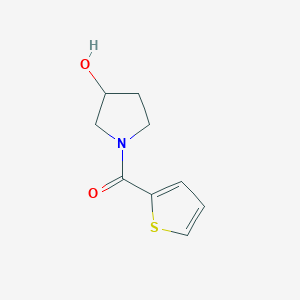
![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2581777.png)
![3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2581782.png)
![1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2581783.png)
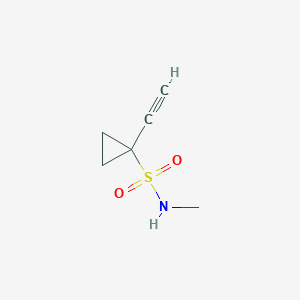
![5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2581787.png)

